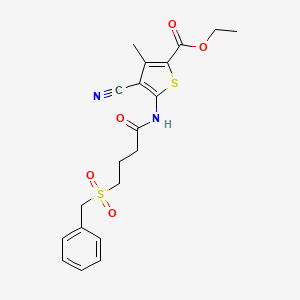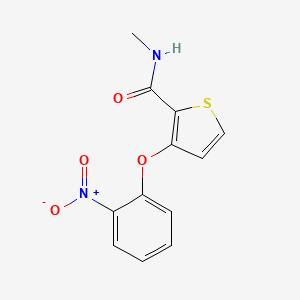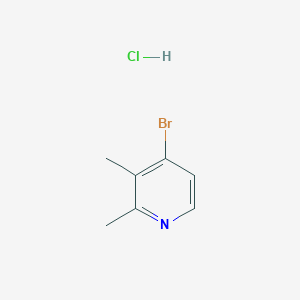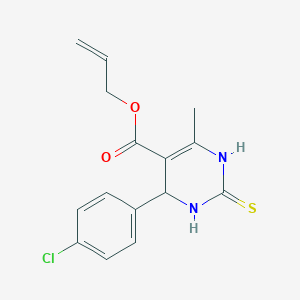![molecular formula C7H11ClF3NO B2911600 (1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2343963-79-9](/img/structure/B2911600.png)
(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a bicyclic heptane structure with an amine (-NH2) and a trifluoromethyl (-CF3) group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The amine group can participate in a variety of chemical reactions and can form salts, like the hydrochloride in this case.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic structure, followed by the introduction of the amine and trifluoromethyl groups. Trifluoromethylation often involves the use of carbon-centered radical intermediates .Chemical Reactions Analysis
The amine group in the compound can participate in a variety of chemical reactions, such as acid-base reactions, alkylation, and acylation. The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of other functional groups. The trifluoromethyl group is known to increase the compound’s lipophilicity and metabolic stability .Future Directions
properties
IUPAC Name |
(1R,2R,3R,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)5-3-1-2-4(12-3)6(5)11;/h3-6H,1-2,11H2;1H/t3-,4+,5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFUUQARVBDAU-WBHXJHRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B2911517.png)

![6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2911521.png)
![4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol](/img/structure/B2911522.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911523.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)

![5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911531.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
